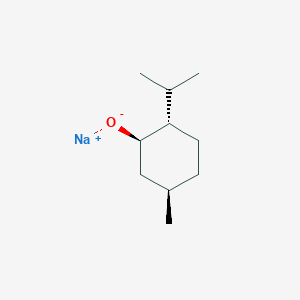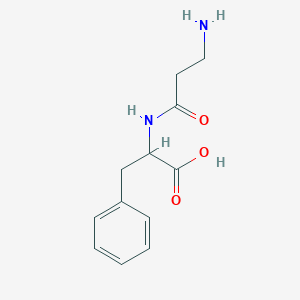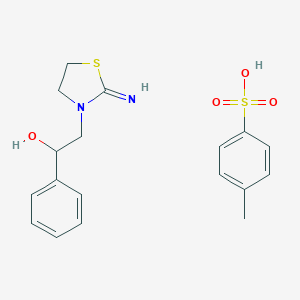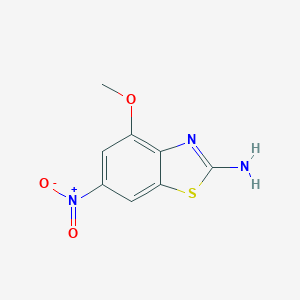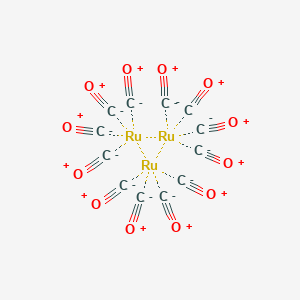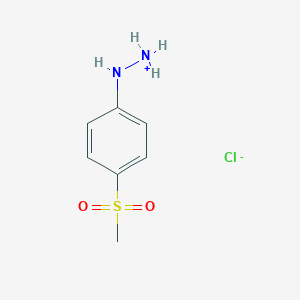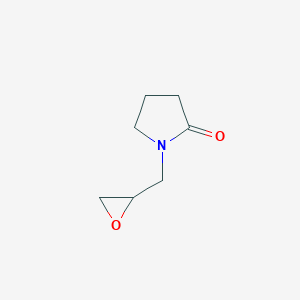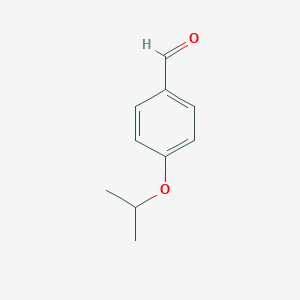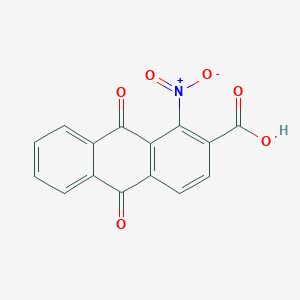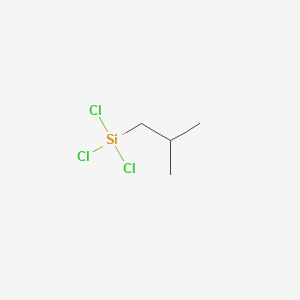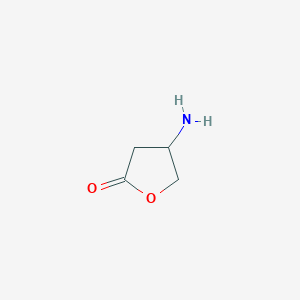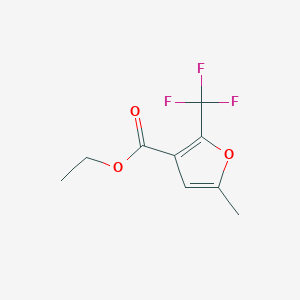
1-Benzyl-1H-imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-imidazole-2-carboxamide, also known as BICA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-imidazole-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial activities. 1-Benzyl-1H-imidazole-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-imidazole-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-Benzyl-1H-imidazole-2-carboxamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-Benzyl-1H-imidazole-2-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial activities. 1-Benzyl-1H-imidazole-2-carboxamide has also been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzyl-1H-imidazole-2-carboxamide in lab experiments is its high purity and high yield. This makes it easier to obtain pure 1-Benzyl-1H-imidazole-2-carboxamide for use in experiments. However, one of the limitations of using 1-Benzyl-1H-imidazole-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-1H-imidazole-2-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Another direction is to explore its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, further studies are needed to investigate the potential side effects of 1-Benzyl-1H-imidazole-2-carboxamide and to determine the optimal dosage for its use in humans.
Conclusion:
In conclusion, 1-Benzyl-1H-imidazole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities and has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to determine its potential side effects and optimal dosage for use in humans.
Synthesemethoden
The synthesis of 1-Benzyl-1H-imidazole-2-carboxamide involves the reaction of benzylamine with 2-cyanomethylimidazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-Benzyl-1H-imidazole-2-carboxamide. This method has been reported to yield a high purity and high yield of 1-Benzyl-1H-imidazole-2-carboxamide.
Eigenschaften
CAS-Nummer |
16042-27-6 |
|---|---|
Produktname |
1-Benzyl-1H-imidazole-2-carboxamide |
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-benzylimidazole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-10(15)11-13-6-7-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |
InChI-Schlüssel |
XZWCMCSZZNJEDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |
Synonyme |
1-Benzyl-1H-imidazole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




